1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride is a chemical compound with potential applications in pharmacology, particularly in drug development. This compound features a triazole ring, which is known for its biological activity and relevance in medicinal chemistry. The presence of the aminomethyl group and the butanol moiety enhances its solubility and biological interactions.
This compound can be classified under the category of triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are significant in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in aqueous environments.
The synthesis of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride typically involves several steps:
The synthesis may employ various techniques such as:
The molecular structure of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride includes:
The molecular formula is typically represented as C_8H_{13Cl_2N_5O with a molecular weight of approximately 238.13 g/mol. The structural representation includes:
The compound's reactivity can be characterized by several types of chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to optimize yields and selectivity.
The mechanism by which 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride exerts its biological effects is likely multifaceted:
Studies suggest that compounds with similar structures exhibit significant biological activities such as antimicrobial and anticancer effects due to their ability to disrupt cellular processes.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
The structural hybrid 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride (CAS: 2089255-38-7) exemplifies strategic molecular design in modern pharmacochemistry. This compound integrates a 1,2,3-triazole core with an aminomethyl substituent and a butan-2-ol chain, stabilized as a dihydrochloride salt for enhanced pharmaceutical utility. With the molecular formula C₇H₁₆Cl₂N₄O and a molecular weight of 243.14 g/mol, its architecture enables diverse biological interactions while maintaining drug-like properties [1]. The dihydrochloride form improves aqueous solubility and crystallinity, facilitating formulation and in vivo studies. As a synthetic intermediate, this compound bridges access to complex molecules targeting metabolic, infectious, and oncological diseases, reflecting the growing emphasis on nitrogen-rich heterocycles in therapeutic development [2] [5].
Triazole derivatives constitute a cornerstone of contemporary medicinal chemistry due to their versatile hydrogen-bonding capability, metabolic stability, and ease of synthesis via click chemistry. The 1,2,3-triazole ring in this compound serves as a robust pharmacophore and bioisostere for amide bonds, enabling enhanced resistance to enzymatic degradation. Its dipole moment (∼5 Debye) facilitates dipole-dipole interactions and water solubility, critical for target engagement [2] [5].
Recent drug approvals underscore the therapeutic significance of triazole-containing compounds:
Table 1: Clinically Approved Triazole-Containing Drugs and Their Mechanisms
Drug Name | Therapeutic Area | Key Triazole Role |
---|---|---|
Sitagliptin | Type 2 Diabetes | DPP-4 active site binding [5] |
Voriconazole | Antifungal | CYP51 inhibition |
Rufinamide | Anticonvulsant | Sodium channel modulation |
Tazobactam | Antibacterial adjuvant | β-Lactamase inhibition |
Triazole scaffolds dominate dipeptidyl peptidase-4 (DPP-4) inhibitor design, as evidenced by structural analyses showing triazole-amide mimics forming critical hydrogen bonds with Tyr547, Glu205, and Tyr662 residues. The scaffold’s modularity enables rapid analog synthesis to fine-tune pharmacokinetics—highlighted by alogliptin’s triazole-mediated 24-hour half-life [5]. Beyond enzyme inhibition, triazoles serve as linker moieties in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates, exploiting their rigid geometry for spatial control between protein-binding domains [2] [8].
The aminomethyl (-CH₂NH₂) group appended to the triazole ring provides:
Concurrently, the butan-2-ol chain contributes:
Table 2: Functional Contributions of Key Moieties in Bioactive Compounds
Structural Motif | Key Contributions | Example Bioactivities |
---|---|---|
Aminomethyl-triazole | Salt formation, H-bonding, covalent targeting | Kinase inhibition, antibacterial [7] |
β-Hydroxyalkyl chain | Solubilization, membrane penetration, chiral pharmacology | β-blockers, antifungal agents [8] |
Combined motifs | Synergistic polarity/binding, prodrug conversion sites | DPP-4 inhibitors, CNS agents [5] |
This synergy is exemplified in DPP-4 inhibitors where the aminomethyl group anchors Glu205/206 salt bridges while the alcohol coordinates catalytic Ser630. Similar motifs appear in antifungal agents (e.g., fluconazole analogs), where the hydroxyalkyl tether positions the triazole for heme coordination in fungal CYP51 [7] [8]. The dihydrochloride salt of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol thus represents a versatile building block—its aminomethyl group enables derivatization to amides or ureas, while the alcohol can be esterified or oxidized, supporting diverse lead-optimization campaigns [1] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2